molecular formula C15H18N6OS B10952538 9-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B10952538
M. Wt: 330.4 g/mol
InChI Key: FLOXICAQMFPMFF-UHFFFAOYSA-N
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Description

The compound 9-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex heterocyclic molecule It features a unique structure that combines a pyrazole ring, a triazoloquinazoline core, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions One common approach starts with the preparation of the pyrazole ring, followed by the construction of the triazoloquinazoline core

    Pyrazole Ring Formation: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic conditions.

    Triazoloquinazoline Core Construction: This step involves the condensation of the pyrazole derivative with a suitable quinazoline precursor. The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Methylsulfanyl Group Introduction: The final step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with a methylsulfanyl group. This reaction is often performed in the presence of a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring or the triazoloquinazoline core, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can serve as a probe to study enzyme interactions and receptor binding due to its heterocyclic nature.

Medicine

The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structure suggests possible activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 9-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple heterocyclic rings allows for diverse interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of a pyrazole ring, a triazoloquinazoline core, and a methylsulfanyl group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C15H18N6OS

Molecular Weight

330.4 g/mol

IUPAC Name

9-(2,5-dimethylpyrazol-3-yl)-2-methylsulfanyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C15H18N6OS/c1-8-7-10(20(2)18-8)13-12-9(5-4-6-11(12)22)16-14-17-15(23-3)19-21(13)14/h7,13H,4-6H2,1-3H3,(H,16,17,19)

InChI Key

FLOXICAQMFPMFF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)SC)C

Origin of Product

United States

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